molecular formula C16H14BrCl2NO2 B4741200 N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide

Cat. No.: B4741200
M. Wt: 403.1 g/mol
InChI Key: UXFBRGCFHQPIGT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and propoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenylamine, 3,5-dichloro-4-propoxybenzoic acid, and appropriate coupling reagents.

    Coupling Reaction: The 2-bromophenylamine is reacted with 3,5-dichloro-4-propoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)-2-chloronicotinamide: Similar in structure but with a nicotinamide core.

    2-chloro-N-(2-chlorophenyl)nicotinamide: Another nicotinamide derivative with chlorine substituents.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Differing in the position of chlorine atoms on the phenyl ring.

Uniqueness

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide is unique due to the specific combination of bromine, chlorine, and propoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO2/c1-2-7-22-15-12(18)8-10(9-13(15)19)16(21)20-14-6-4-3-5-11(14)17/h3-6,8-9H,2,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFBRGCFHQPIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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